molecular formula C8H8BrClN2O3S B8524364 2-Chloro-N-(2-bromo-4-sulphamoylphenyl)-acetamide

2-Chloro-N-(2-bromo-4-sulphamoylphenyl)-acetamide

Cat. No. B8524364
M. Wt: 327.58 g/mol
InChI Key: GEGXNWZYNFWKKL-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-Bromo-4-sulphamoylaniline (20.0 g) and α-chloroacetyl chloride (25.0 g) were refluxed together for 60 min. and the product worked up as in Example 2(a) to yield 20.5 g white needles, m.p. 174°-175°
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([S:9](=[O:12])(=[O:11])[NH2:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:13][CH2:14][C:15](Cl)=[O:16]>>[Cl:13][CH2:14][C:15]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([S:9](=[O:12])(=[O:11])[NH2:10])=[CH:8][C:2]=1[Br:1])=[O:16]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)S(N)(=O)=O
Name
Quantity
25 g
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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